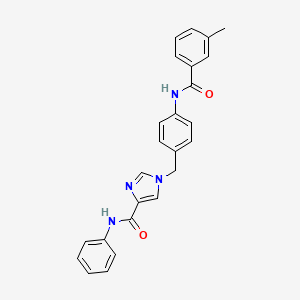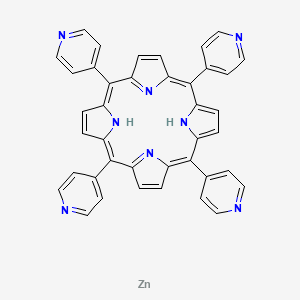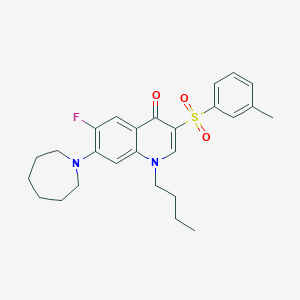
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a related compound, exhibits significant antimicrobial activity, with minimum inhibitory concentration values ranging from 30.2 - 43.2 µg cm-3. This suggests potential applications of related compounds in antimicrobial research (Salimon, Salih, & Hussien, 2011).
Heterocyclic Synthesis for Dyes
Pyrimidine derivatives have been used in the synthesis of novel heterocyclic chalcone dyes, which can be applied to polyester fibers, producing hues ranging from greenish-yellow to orange. This demonstrates the compound's utility in the field of materials science, particularly in textile dyeing (Ho & Yao, 2013).
Antibacterial Properties
Compounds containing pyrimidine structures have shown notable antibacterial activity. For instance, pyrimidine imines and thiazolidinones synthesized using microwave irradiation demonstrated significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Potential in Antifungal Development
Pyrimidine-based compounds like voriconazole, which involves pyrimidine synthesis, have been explored for their antifungal properties, particularly as broad-spectrum triazole antifungal agents (Butters et al., 2001).
Plant Growth Stimulation
New derivatives of pyrimidine, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring, have shown pronounced plant growth stimulating effects, suggesting applications in agriculture (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Eigenschaften
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c16-11-7-17-15(18-8-11)21-12-5-6-19(9-12)14(20)10-22-13-3-1-2-4-13/h7-8,12-13H,1-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWHGIKHNICMJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2-dihydropyridin-2-ylidene]propan-2-amine](/img/structure/B2362225.png)
![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2362228.png)


![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)


![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)

![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)